

# Assessing the Substrate Scope of New Aminophosphine Catalysts: A Comparative Guide

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## Compound of Interest

Compound Name: **Aminophosphine**

Cat. No.: **B1255530**

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In the landscape of modern organic synthesis, the development of efficient and selective catalysts is paramount for the construction of complex molecular architectures. Chiral **aminophosphine** ligands have emerged as a versatile class of ancillary ligands for a variety of transition metal-catalyzed asymmetric transformations, finding widespread application in the pharmaceutical and fine chemical industries. Their modular synthesis allows for fine-tuning of steric and electronic properties, enabling high levels of stereocontrol in a broad range of reactions.

This guide provides an objective comparison of the performance of two recently developed **aminophosphine** catalyst systems in distinct asymmetric transformations: a Ruthenium-catalyzed asymmetric transfer hydrogenation of  $\alpha$ -iminophosphonates and a Palladium-catalyzed asymmetric allylic alkylation. The substrate scope of each catalyst is presented in detailed tables, supported by comprehensive experimental protocols to aid researchers in evaluating and implementing these novel catalytic systems.

## Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of $\alpha$ -Iminophosphonates

A novel application of the **aminophosphine**-derived catalyst, (S,S)-Ms-DENE<sub>B</sub>, in the Ru-catalyzed asymmetric transfer hydrogenation (ATH) of  $\alpha$ -iminophosphonates has been reported, providing an efficient route to valuable chiral  $\alpha$ -aminophosphonates.<sup>[1][2]</sup> This

method is notable for its operational simplicity, avoiding the need for high-pressure hydrogen gas.[\[1\]](#)

## Data Presentation: Substrate Scope

The Ru(II) (S,S)-Ms-DENEB catalyst demonstrates broad applicability for the ATH of both acyclic and cyclic  $\alpha$ -iminophosphonates, affording the corresponding  $\alpha$ -aminophosphonates with high yields and excellent enantioselectivities.[\[1\]](#)[\[2\]](#)

Table 1: Asymmetric Transfer Hydrogenation of Acyclic  $\alpha$ -Iminophosphonates[\[1\]](#)

Entry	Substrate (R)	Product	Yield (%)	er
1	C <sub>6</sub> H <sub>5</sub>	2a	95	98:2
2	4-MeC <sub>6</sub> H <sub>4</sub>	2b	96	98:2
3	4-MeOC <sub>6</sub> H <sub>4</sub>	2c	97	97:3
4	4-FC <sub>6</sub> H <sub>4</sub>	2d	93	98:2
5	4-ClC <sub>6</sub> H <sub>4</sub>	2e	94	99:1
6	4-BrC <sub>6</sub> H <sub>4</sub>	2f	92	>99:1
7	3-MeC <sub>6</sub> H <sub>4</sub>	2g	95	98:2
8	2-MeC <sub>6</sub> H <sub>4</sub>	2h	91	97:3
9	2-Naphthyl	2i	90	96:4
10	2-Thienyl	2j	88	95:5

Table 2: Asymmetric Transfer Hydrogenation of Cyclic  $\alpha$ -Iminophosphonates[\[1\]](#)

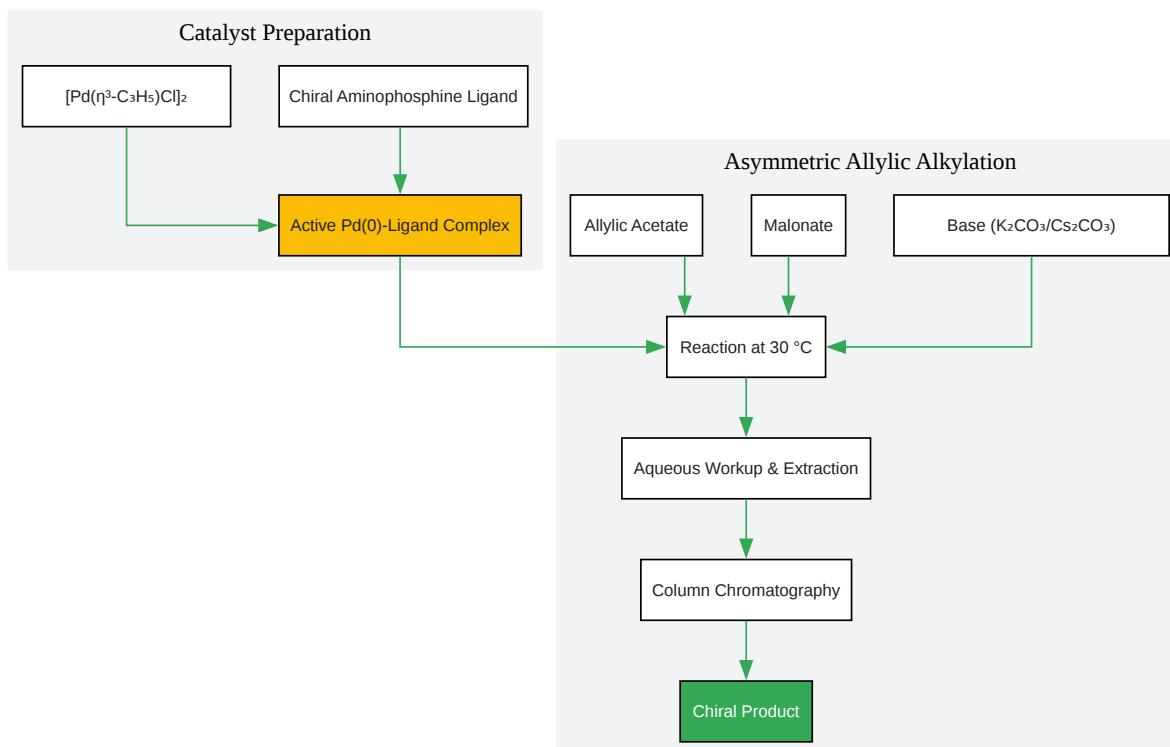
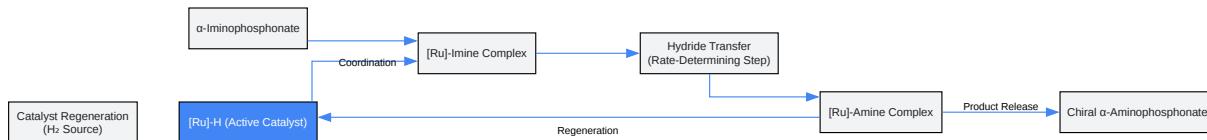
Entry	Substrate	Product	Yield (%)	er
1	3a	4a	97	>99:1
2	3b	4b	96	99:1
3	3c	4c	95	98:2
4	3d	4d	94	>99:1

## Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Acyclic  $\alpha$ -Iminophosphonates: In a microwave tube containing activated molecular sieves (approximately 20 beads) under an argon atmosphere, the  $\alpha$ -iminophosphonate (0.2 mmol) and the (S,S)-Ms-DENEB catalyst (1.1 mg, 1 mol%) are dissolved in anhydrous  $\text{CH}_2\text{Cl}_2$  (2 mL).<sup>[1]</sup> The reaction vessel is subjected to three cycles of vacuum and argon backfill. Subsequently, a solution of  $\text{HCO}_2\text{H}:\text{Et}_3\text{N}$  (5:2, 0.024 mL, 1.4 equiv.) is added dropwise, and the mixture is stirred at room temperature for 8 hours.<sup>[1]</sup> The reaction progress is monitored by  $^{31}\text{P}$  NMR. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for Asymmetric Transfer Hydrogenation of Cyclic  $\alpha$ -Iminophosphonates: In a sealed tube under an argon atmosphere, the cyclic  $\alpha$ -iminophosphonate (0.2 mmol) and the (S,S)-Ts-DENEB catalyst (1.3 mg, 1 mol%) are dissolved in anhydrous  $\text{CH}_2\text{Cl}_2$  (2 mL).<sup>[1]</sup> The vessel is subjected to three cycles of vacuum and argon backfill. A solution of  $\text{HCO}_2\text{H}:\text{Et}_3\text{N}$  (5:2, 0.024 mL, 1.4 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours.<sup>[1]</sup> After completion, as monitored by  $^{31}\text{P}$  NMR, the solvent is evaporated, and the residue is purified by silica gel column chromatography.

## Catalytic Cycle Workflow



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## References

- 1. Ru-Catalyzed Asymmetric Transfer Hydrogenation of  $\alpha$ -iminophosphonates: A Novel Synthetic Approach for Valuable Chiral  $\alpha$ -Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

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